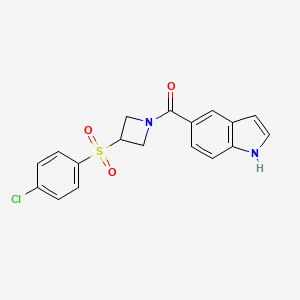

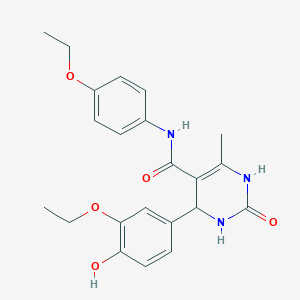

![molecular formula C19H13N3O2S B2882818 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate CAS No. 338395-46-3](/img/structure/B2882818.png)

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzoate compounds . Benzoate compounds are often used as local anesthetics . They are designed and synthesized for various biological activities .

Synthesis Analysis

The synthesis of benzoate compounds involves several steps including alkylation, esterification, and another alkylation . The process is selected for high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of similar compounds like benzoate derivatives can be analyzed using techniques like Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .Chemical Reactions Analysis

The chemical reactions of similar compounds involve enzymatic retrosynthesis . This process plans the enzymatic synthesis routes for both active pharmaceutical ingredients and commodity chemicals .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the solubility of Ethyl 4-aminobenzoate in water is approximately 0.3 g/L at 25°C .科学的研究の応用

Antitumor Effects

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate and its derivatives have shown promising antitumor effects. A study by Abd El‐All et al. (2015) demonstrated the synthesis of thiazolo[3,2‐a]pyrimidine derivatives with benzimidazole moiety, exhibiting significant in vitro antitumor activity against various human cancer cell lines. These compounds also displayed potent dual KSP and Aurora A kinase inhibition, comparable to the standard drug CK0106023 (Abd El‐All et al., 2015).

Anti-inflammatory Activity

Compounds related to this compound have been explored for their anti-inflammatory properties. Tozkoparan et al. (1998, 1999) synthesized thiazolo[3,2‐a]pyrimidine derivatives, which exhibited significant anti-inflammatory activity in the carrageenan hind paw edema test. These compounds also showed positive results in ulcer activity tests (Tozkoparan et al., 1998); (Tozkoparan et al., 1999).

Antimicrobial and Antifungal Activities

Research has also focused on the antimicrobial and antifungal potential of these compounds. Amnerkar et al. (2015) synthesized a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, demonstrating moderate to excellent antimicrobial activity against various bacterial and fungal strains (Amnerkar et al., 2015).

Antioxidant Properties

Benzimidazole derivatives, structurally related to this compound, have shown potential as antioxidants. Kuş et al. (2004) synthesized benzimidazole derivatives and evaluated their in vitro effects on rat liver microsomal lipid peroxidation, with some compounds exhibiting significant inhibition levels (Kuş et al., 2004).

Applications in Polymer Synthesis

Sidra et al. (2018) investigated the use of unsymmetrical diamines containing benzimidazole moieties in the synthesis of high-performance polyimides. These polymers exhibited excellent thermal stability and good mechanical properties, suggesting applications in advanced material sciences (Sidra et al., 2018).

作用機序

Target of Action

Similar compounds such as benzocaine and benzoate derivatives have been found to act on nerve endings and nerve trunks . They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Mode of Action

It’s worth noting that benzocaine, a compound with a similar structure, acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . Once the stretch receptors are stimulated, they send impulses to the cough center located in the medulla via an afferent pathway consisting of sensory nerve fibers or the vagus nerve .

Biochemical Pathways

Similar compounds such as benzoate derivatives are known to be involved in the anaerobic metabolism of aromatic compounds via the benzoyl-coa pathway . This pathway involves the reduction of the aromatic ring followed by hydrolytic ring opening .

Pharmacokinetics

Similar compounds such as sodium benzoate have been found to improve cognitive function in early-phase alzheimer’s disease . This suggests that these compounds may have good bioavailability and can cross the blood-brain barrier.

Result of Action

Similar compounds such as benzoate derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

It’s worth noting that the efficacy of similar compounds such as sodium benzoate in improving cognitive function in early-phase alzheimer’s disease suggests that these compounds may be stable and effective under physiological conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-18(15-9-5-2-6-10-15)24-20-13-16-17(14-7-3-1-4-8-14)21-19-22(16)11-12-25-19/h1-13H/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQWUMLZDPCETJ-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)

![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)

![3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2882747.png)

![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)

![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)